molecular formula C12H17NS2 B13253436 N-[2-(Methylsulfanyl)phenyl]thian-3-amine

N-[2-(Methylsulfanyl)phenyl]thian-3-amine

Cat. No.: B13253436
M. Wt: 239.4 g/mol
InChI Key: HJQHLFKFZUDSAS-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfanyl)phenyl]thian-3-amine is a chemical compound with the molecular formula C12H17NS2 and a molecular weight of 239.40 g/mol . This compound is characterized by the presence of a thian-3-amine core substituted with a 2-(methylsulfanyl)phenyl group. It is primarily used in research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylsulfanyl)phenyl]thian-3-amine can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)aniline with thian-3-amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique significantly reduces reaction times and improves yields compared to conventional heating methods . The use of microwave irradiation allows for precise control over reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylsulfanyl)phenyl]thian-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Methylsulfanyl)phenyl]thian-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(Methylsulfanyl)phenyl]thian-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Methylsulfanyl)phenyl]thian-3-amine is unique due to its specific combination of a thian-3-amine core and a 2-(methylsulfanyl)phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H17NS2

Molecular Weight

239.4 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)thian-3-amine

InChI

InChI=1S/C12H17NS2/c1-14-12-7-3-2-6-11(12)13-10-5-4-8-15-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3

InChI Key

HJQHLFKFZUDSAS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC2CCCSC2

Origin of Product

United States

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